

Application Notes and Protocols: Hydroboration of Alkenes with Triethylamine Borane

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Compound of Interest

Compound Name: Triethylamine borane

Cat. No.: B1366624

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Introduction

Hydroboration of alkenes is a cornerstone reaction in organic synthesis, enabling the anti-Markovnikov hydration of carbon-carbon double bonds to produce alcohols. This two-step process, involving the addition of a borane reagent across the alkene followed by oxidation of the resulting organoborane, is renowned for its high regioselectivity and stereospecificity. While borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) is a commonly employed reagent, amine-borane complexes, such as **triethylamine borane** ($\text{Et}_3\text{N} \cdot \text{BH}_3$), offer advantages in terms of stability and ease of handling.

Triethylamine borane is a stable, solid reagent that is less pyrophoric and easier to store than $\text{BH}_3 \cdot \text{THF}$. However, its increased stability corresponds to lower reactivity, often necessitating harsher reaction conditions, such as elevated temperatures, for the hydroboration to proceed efficiently. A more contemporary and milder approach involves the use of transition metal catalysts, particularly rhodium complexes, to activate the B-H bond of the amine-borane complex, allowing the reaction to occur under more controlled conditions.

This document provides detailed application notes and protocols for the hydroboration of alkenes using **triethylamine borane**, with a focus on a rhodium-catalyzed procedure that offers a practical and efficient method for the synthesis of primary alcohols from terminal alkenes.

Reaction Principle

The overall transformation involves two main steps:

- **Hydroboration:** The addition of the B-H bond of **triethylamine borane** across the C=C double bond of an alkene. In the case of terminal alkenes, the boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. This step can be achieved either thermally or, more efficiently, through transition metal catalysis.
- **Oxidation:** The resulting trialkylborane intermediate is not isolated but is directly oxidized in situ, typically using alkaline hydrogen peroxide (H₂O₂/NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding the corresponding alcohol with retention of stereochemistry.

The regioselectivity of the hydroboration step is primarily governed by steric factors, leading to the formation of the anti-Markovnikov alcohol.

Data Presentation

Table 1: Rhodium-Catalyzed Hydroboration-Oxidation of Various Alkenes with **Triethylamine Borane**

Entry	Alkene Substrate	Product	Catalyst Loading (mol%)	Time (h)	Temperature (°C)	Yield (%)	Regioselectivity (Primary:Secondary)
1	1-Octene	1-Octanol	1	12	25	95	>99:1
2	Styrene	2-Phenylethanol	1	12	25	92	>99:1
3	1-Decene	1-Decanol	1	12	25	94	>99:1
4	Allyl benzene	3-Phenyl-1-propanol	1	16	25	89	>99:1
5	Vinylcyclohexane	2-Cyclohexylethanol	1.5	24	40	85	>99:1
6	4-Vinyl-1-cyclohexene	2-(Cyclohex-3-en-1-yl)ethanol	1.5	24	40	82	>99:1

Note: The data presented is representative of typical results for the rhodium-catalyzed hydroboration of terminal alkenes with **triethylamine borane**. Actual yields and reaction times may vary depending on the specific substrate, reaction scale, and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Hydroboration of Terminal Alkenes with Triethylamine

Borane

This protocol describes a general method for the rhodium-catalyzed hydroboration of a terminal alkene, followed by oxidation to the corresponding primary alcohol.

Materials:

- Alkene (e.g., 1-octene)
- **Triethylamine borane** ($\text{Et}_3\text{N} \cdot \text{BH}_3$)
- $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
- dppb (1,4-Bis(diphenylphosphino)butane)
- Anhydrous tetrahydrofuran (THF)
- 3 M Sodium hydroxide (NaOH) solution
- 30% Hydrogen peroxide (H_2O_2)
- Diethyl ether (Et_2O)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum
- Nitrogen or Argon gas inlet
- Syringes and needles

Procedure:

Part A: Hydroboration

- **Catalyst Preparation:** In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (1 mol%) and dppb (1.1 mol%) in anhydrous THF. Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
- **Reaction Setup:** To the catalyst solution, add the alkene (1.0 equivalent) via syringe.
- **Addition of Triethylamine Borane:** In a separate vial, dissolve **triethylamine borane** (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature over a period of 10-15 minutes.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed (typically 12-24 hours).

Part B: Oxidation

- **Quenching:** Once the hydroboration is complete, cool the reaction mixture to 0 °C in an ice bath.
- **Oxidation:** Slowly and carefully add 3 M NaOH solution (3.0 equivalents) to the reaction mixture, followed by the dropwise addition of 30% H_2O_2 (3.5 equivalents). Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 20 °C during the addition.
- **Stirring:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

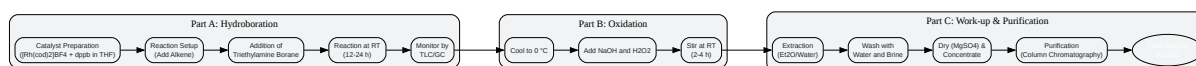
Part C: Work-up and Purification

- **Extraction:** Transfer the reaction mixture to a separatory funnel. Add diethyl ether and water. Shake the funnel and separate the layers. Extract the aqueous layer two more times with diethyl ether.

- **Washing:** Combine the organic layers and wash sequentially with water and then with saturated brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude alcohol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

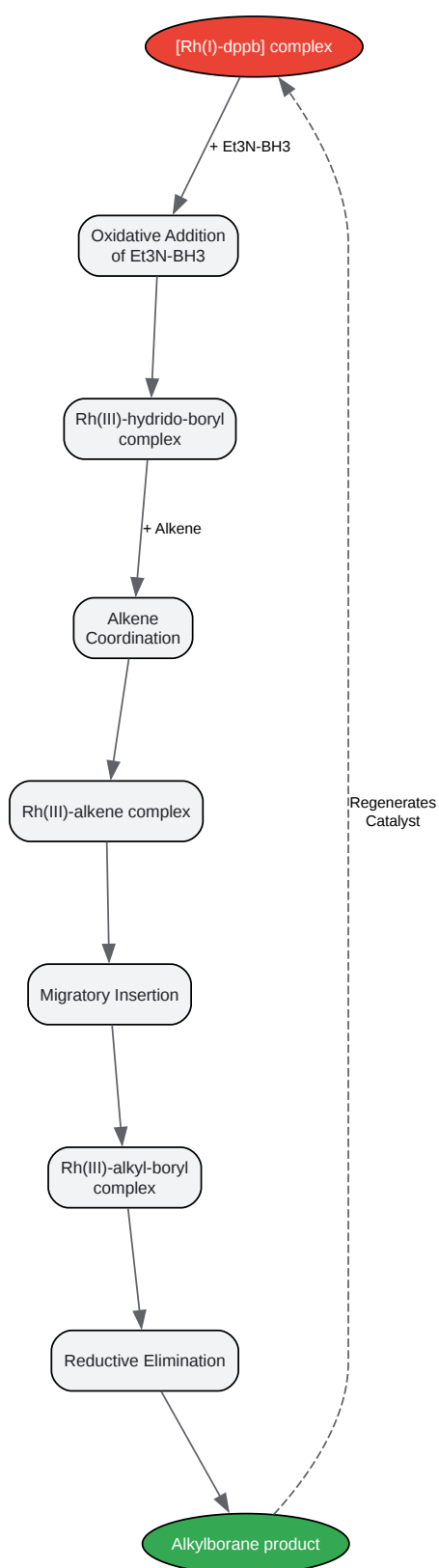
Reaction Workflow



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Caption: Experimental workflow for the rhodium-catalyzed hydroboration-oxidation of alkenes.

Catalytic Cycle



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Caption: Simplified catalytic cycle for rhodium-catalyzed hydroboration of alkenes.

Troubleshooting and Safety

- **Anhydrous Conditions:** The hydroboration step is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
- **Reagent Quality:** The quality of the **triethylamine borane** and the catalyst can affect the reaction outcome. Use freshly opened or properly stored reagents.
- **Exothermic Oxidation:** The oxidation step with hydrogen peroxide is exothermic. Slow and controlled addition at 0 °C is crucial to prevent overheating and potential side reactions.
- **Safety Precautions:** **Triethylamine borane** is a flammable solid. Hydrogen peroxide (30%) is a strong oxidizer and can cause burns. Sodium hydroxide is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.

Conclusion

The rhodium-catalyzed hydroboration of alkenes using **triethylamine borane** provides a mild, efficient, and highly regioselective method for the synthesis of primary alcohols from terminal alkenes. The use of the stable and easy-to-handle **triethylamine borane**, coupled with the catalytic activation, makes this a valuable protocol for researchers in organic synthesis and drug development. The detailed procedure and understanding of the reaction parameters outlined in these notes will aid in the successful application of this important transformation.

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